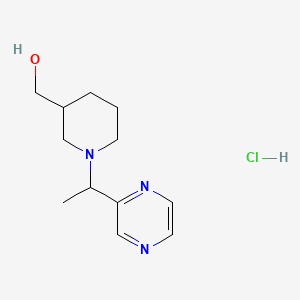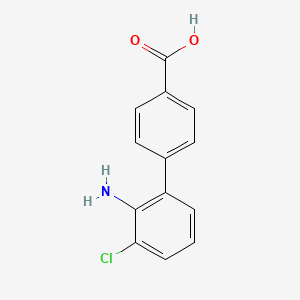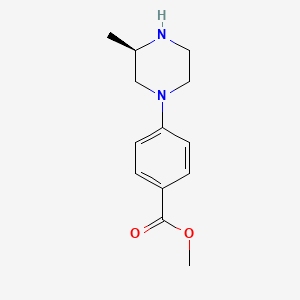![molecular formula C7H12N2O B599179 3,9-Diazabicyclo[4.2.1]nonan-4-one CAS No. 1210963-09-9](/img/structure/B599179.png)
3,9-Diazabicyclo[4.2.1]nonan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Diazabicyclo[4.2.1]nonan-4-one is a chemical compound . It is also known by its CAS Number: 1210963-09-9 .
Synthesis Analysis
The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-4-one involves a three-component [3+2] cycloaddition followed by reduction and lactamization . This process has been developed as a one-pot methodology for diastereoselective synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold .Molecular Structure Analysis
The molecular structure of 3,9-Diazabicyclo[4.2.1]nonan-4-one can be represented by the InChI code: 1S/C7H12N2O/c10-7-3-5-1-2-6(9-5)4-8-7/h5-6,9H,1-4H2,(H,8,10) .Physical And Chemical Properties Analysis
3,9-Diazabicyclo[4.2.1]nonan-4-one is a powder . It has a molecular weight of 140.19 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
3,9-Diazabicyclo[4.2.1]nonan-4-one is used in the synthesis of heterocyclic compounds. A three-component [3+2] cycloaddition followed by reduction and lactamization has been developed as a one-pot methodology for diastereoselective synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold .
Dual Orexin Receptor Antagonists
Some diazabicyclo[4.2.1]nonane derivatives have been demonstrated as potential dual orexin receptor antagonists . These antagonists are used in the treatment of sleep disorders.
Delta Opioid Agonists
3,9-Diazabicyclo[4.2.1]nonan-4-one derivatives have also been used as delta opioid agonists . These agonists are used in pain management.
Serotonin Reuptake Inhibitors
This compound has been used in the development of serotonin reuptake inhibitors . These inhibitors are commonly used in the treatment of depression.
Dopamine Transporter Inhibitors
3,9-Diazabicyclo[4.2.1]nonan-4-one derivatives have been used as dopamine transporter inhibitors . These inhibitors are used in the treatment of Parkinson’s disease and other neurological disorders.
Antibacterial Agents
This compound has been used in the development of antibacterial agents . These agents are used to treat bacterial infections.
Antitumor Antibiotics
3,9-Diazabicyclo[4.2.1]nonan-4-one derivatives have been used in the development of antitumor antibiotics . These antibiotics are used in cancer treatment.
Construction of Bicyclo[3.3.1]nonanes
3,9-Diazabicyclo[4.2.1]nonan-4-one is used in the construction of bicyclo[3.3.1]nonanes . These compounds have been explored for their anticancer activities.
Safety and Hazards
Propiedades
IUPAC Name |
3,9-diazabicyclo[4.2.1]nonan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-1-2-6(9-5)4-8-7/h5-6,9H,1-4H2,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDDWFBNQVXOPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672592 |
Source


|
| Record name | 3,9-Diazabicyclo[4.2.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Diazabicyclo[4.2.1]nonan-4-one | |
CAS RN |
1210963-09-9 |
Source


|
| Record name | 3,9-Diazabicyclo[4.2.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of studying the Hofmann Elimination reaction of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide?
A1: The Hofmann Elimination is a classical reaction in organic chemistry used to synthesize alkenes from amines. Studying this reaction with 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide provides insight into:
- The influence of the bicyclic system on the reaction pathway: The presence of the bicyclic structure can influence the regioselectivity and stereoselectivity of the elimination reaction. []
- The nature of the resulting alkene product: The structure of the alkene formed can be informative about the reaction mechanism and potential rearrangements occurring during the process. []
Q2: What were the key findings of the research on the Hofmann Elimination of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide?
A2: While the abstract doesn't detail specific results, the study likely focused on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)

![4-Methoxy-alpha-[(3-Methoxyphenyl)thio]Acetophenone](/img/structure/B599108.png)



![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)


![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)